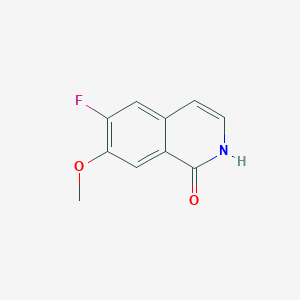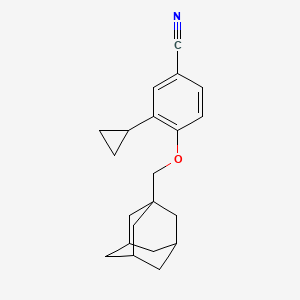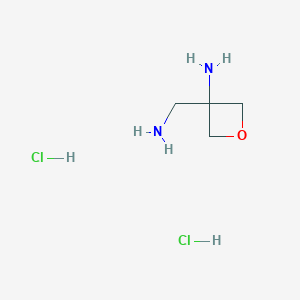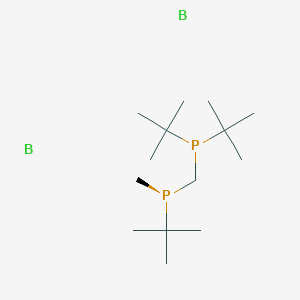
(R)-(tert-butylmethylphosphino-di-tert-butylphosphinomethane)-diborane
Descripción general
Descripción
®-(tert-butylmethylphosphino-di-tert-butylphosphinomethane)-diborane is a complex organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a diborane core bonded to a phosphine ligand, which imparts distinct reactivity and stability characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(tert-butylmethylphosphino-di-tert-butylphosphinomethane)-diborane typically involves the reaction of diborane with a phosphine ligand under controlled conditions. One common method includes the use of tert-butylmethylphosphine and di-tert-butylphosphinomethane as starting materials. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization and chromatography are used to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
®-(tert-butylmethylphosphino-di-tert-butylphosphinomethane)-diborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxygen, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products retain the diborane core, which imparts unique properties to the resulting compounds.
Aplicaciones Científicas De Investigación
®-(tert-butylmethylphosphino-di-tert-butylphosphinomethane)-diborane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and probes for studying biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of ®-(tert-butylmethylphosphino-di-tert-butylphosphinomethane)-diborane involves its interaction with molecular targets such as enzymes and receptors. The phosphine ligands can coordinate with metal centers in enzymes, altering their activity and leading to inhibition or activation of specific biochemical pathways. The diborane core plays a crucial role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
®-(tert-butylmethylphosphino-di-tert-butylphosphinomethane): A similar compound without the diborane core, which lacks some of the unique properties imparted by the diborane.
®-(tert-butylmethylphosphino-di-tert-butylphosphinomethane)-diborane analogs: Compounds with variations in the phosphine ligands or the borane core, which exhibit different reactivity and stability profiles.
Uniqueness
®-(tert-butylmethylphosphino-di-tert-butylphosphinomethane)-diborane is unique due to its combination of a diborane core with phosphine ligands, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for applications in catalysis, material science, and medicinal chemistry.
Propiedades
InChI |
InChI=1S/C14H32P2.2B/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;;/h11H2,1-10H3;;/t15-;;/m0../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGMZOOWKRICDJ-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B].[B].CC(C)(C)[P@@](C)CP(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32B2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


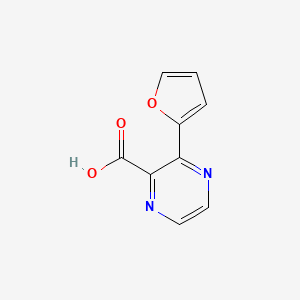

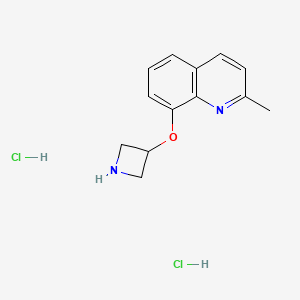
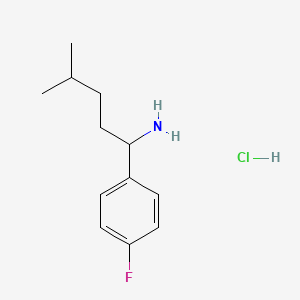
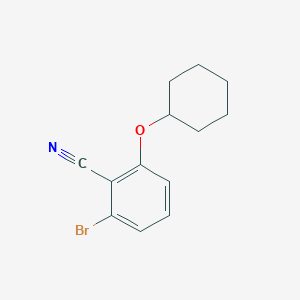
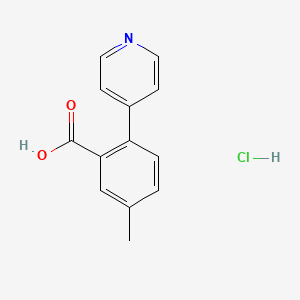
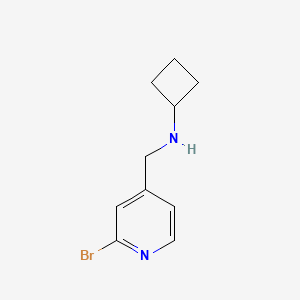
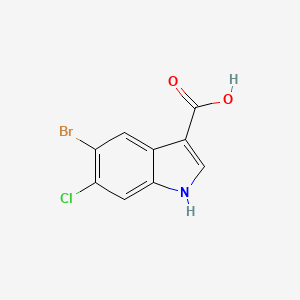
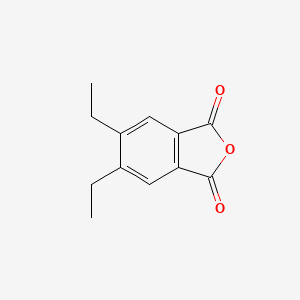
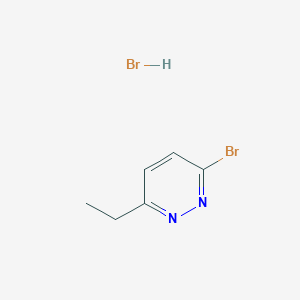
![Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1445798.png)
